

Application Notes and Protocols: Preparation of AZD-6280 Stock Solutions in DMSO

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Compound of Interest

Compound Name: AZD-6280

Cat. No.: B1666225

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Audience: This document is intended for researchers, scientists, and drug development professionals working with the selective GABAA receptor modulator, **AZD-6280**.

Introduction: **AZD-6280** is a potent and selective positive allosteric modulator (PAM) of GABAA receptors, showing higher efficacy for $\alpha 2$ and $\alpha 3$ subunits over $\alpha 1$ and $\alpha 5$ subunits.[1][2][3] This selectivity profile suggests potential for anxiolytic effects with a reduced risk of sedation and cognitive impairment typically associated with non-selective benzodiazepines.[1] Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure the reliability and reproducibility of experimental results. This document provides detailed protocols for preparing, storing, and handling stock solutions of **AZD-6280** using Dimethyl Sulfoxide (DMSO) as a solvent.

Physicochemical Properties of AZD-6280

A summary of the key properties of **AZD-6280** is presented below. This information is essential for accurate molecular weight-based calculations for stock solution preparation.

Property	Value	Reference
IUPAC Name	4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide	[4][5]
Molecular Formula	C ₂₀ H ₂₂ N ₄ O ₃	[4][6][7]
Molecular Weight	366.41 g/mol	[1][6][7]
CAS Number	942436-93-3	[4][6][8]
Appearance	Light yellow to yellow solid powder	[1][8]
Purity	≥98%	[5][9]

Solubility and Storage Recommendations

Proper solubilization and storage are paramount to maintaining the integrity and activity of **AZD-6280**. It is highly soluble in DMSO, but certain precautions are necessary.

Solubility Data

The solubility of **AZD-6280** in DMSO can vary slightly between suppliers. It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce solubility. [6][8] Sonication may be required to achieve complete dissolution. [8][9]

Supplier Data	Solubility in DMSO (mg/mL)	Molar Concentration (mM)	Notes
Selleck Chemicals	73 mg/mL	199.23 mM	Use fresh DMSO.[6]
MedchemExpress	62.5 mg/mL	170.57 mM	Requires ultrasonic treatment.[8]
Xcess Biosciences	62.5 mg/mL	170.57 mM	Requires ultrasonic treatment.[9]

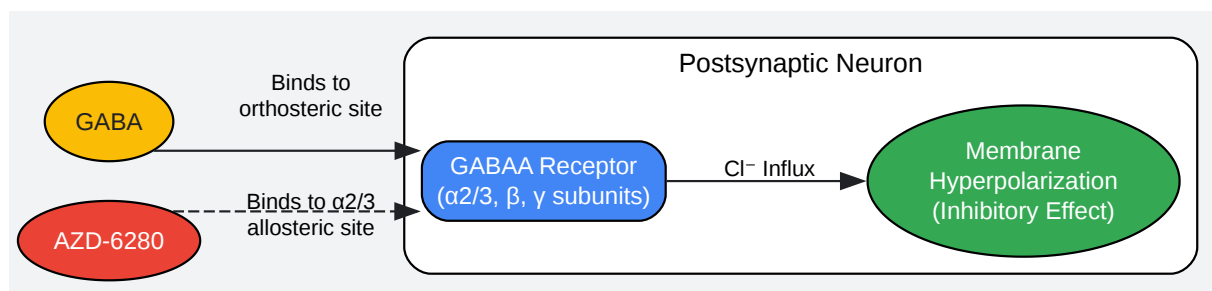
Storage Conditions

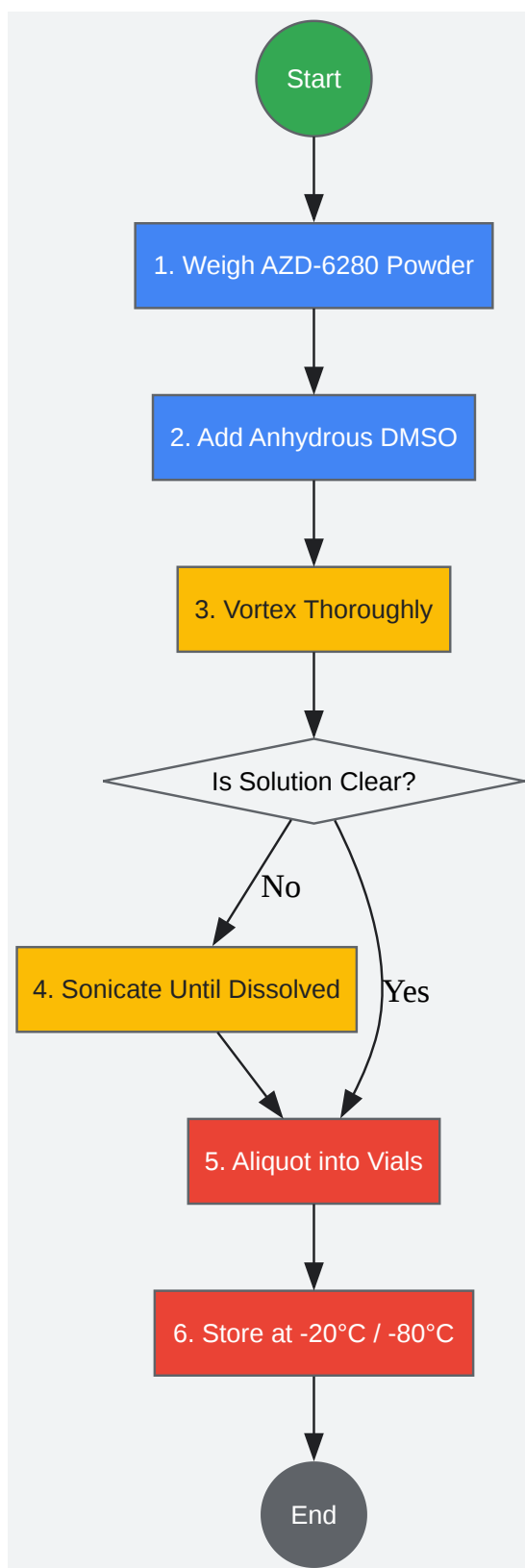
To prevent degradation, both the solid compound and its stock solutions must be stored under appropriate conditions. Aliquoting stock solutions is strongly recommended to avoid repeated freeze-thaw cycles.^[6]

Form	Storage Temperature	Duration	Reference
Solid Powder	-20°C	3 years	^[6] ^[8]
4°C	2 years	^[8]	
Stock Solution in DMSO	-80°C	1 to 2 years	^[6] ^[8]
-20°C	1 month to 1 year	^[6] ^[8]	

Mechanism of Action and Signaling Pathway

AZD-6280 functions by modulating the GABAergic system. The primary inhibitory neurotransmitter in the central nervous system, GABA (γ-Aminobutyric acid), binds to GABAA receptors, which are ligand-gated ion channels. This binding opens a chloride (Cl⁻) channel, leading to an influx of Cl⁻ ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission. **AZD-6280** acts as a positive allosteric modulator that binds to a distinct site on the GABAA receptor, specifically at the interface of α2 or α3 subunits. This binding enhances the effect of GABA, increasing the frequency of channel opening and augmenting the inhibitory signal.





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- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of AZD-6280 Stock Solutions in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666225#preparing-azd-6280-stock-solutions-with-dmsol]

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